X-NeuNAc

Description

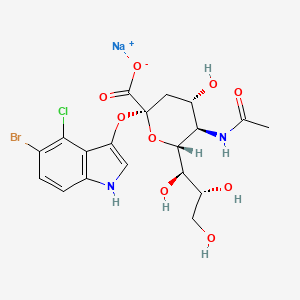

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

160369-85-7 |

|---|---|

Molecular Formula |

C19H22BrClN2NaO9 |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |

InChI Key |

IZESFRHTHSKBEU-GNZCRVNMSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

Appearance |

White to off-white solid powder. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |

Origin of Product |

United States |

Biosynthesis and Intracellular Dynamics of X Neunac

Enzymatic Pathways Governing X-NeuNAc Biogenesis

The synthesis of this compound is a multi-step enzymatic process, likely initiated from readily available cellular precursors. This pathway ensures the controlled production of this compound as needed for various cellular functions, such as incorporation into glycoconjugates.

The primary precursor for the biosynthesis of N-acetylneuraminic acid (NeuNAc), and thus likely for this compound, is N-acetylmannosamine (ManNAc). mdpi.comresearchgate.net ManNAc is primarily generated from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of a key enzyme, UDP-GlcNAc 2-epimerase. sigmaaldrich.comoup.comnih.govnih.govrsc.org UDP-GlcNAc itself is derived from glucose through the hexosamine pathway. oup.comnih.gov

The availability of these precursor molecules, particularly ManNAc, is crucial for regulating the rate of this compound biosynthesis. Studies on sialic acid biosynthesis indicate that the conversion of UDP-GlcNAc to ManNAc by UDP-GlcNAc 2-epimerase is a rate-limiting step in the de novo synthesis pathway. nih.govnih.gov The cellular concentration of UDP-GlcNAc, a versatile intermediate also used in other biosynthetic pathways, can influence the flux towards ManNAc and subsequently this compound synthesis. oup.com

Furthermore, cells can also acquire ManNAc and even NeuNAc directly from the extracellular environment through salvage pathways, which can supplement the de novo synthesis and influence intracellular substrate availability for this compound formation. rsc.orgru.nlnih.gov The specific "X" modification in this compound could potentially influence the efficiency of these precursor uptake and initial metabolic steps.

Following the formation of the core neuraminic acid structure (likely with the "X" modification), it must be activated before being incorporated into complex glycans. For NeuNAc, this activation involves the addition of cytidine (B196190) monophosphate (CMP) to form CMP-NeuNAc. sigmaaldrich.comwikipedia.orgoup.com This reaction is catalyzed by CMP-NeuNAc synthetase (CMAS). sigmaaldrich.comoup.com CMP-X-NeuNAc would serve as the activated donor substrate for the subsequent transfer of this compound onto acceptor molecules. sigmaaldrich.comoup.comnih.gov

The transfer of activated this compound to nascent glycoconjugates (glycoproteins and glycolipids) is mediated by a family of enzymes known as sialyltransferases (STs). sigmaaldrich.comoup.comnih.govfrontiersin.orgscbt.comontosight.ai Sialyltransferases are a diverse group of glycosyltransferases, each with specificity for the type of glycosidic linkage formed (e.g., α2→3, α2→6, or α2→8) and the acceptor sugar on the glycan chain. sigmaaldrich.comoup.com In humans, there are at least 20 different sialyltransferases, allowing for the creation of a wide variety of sialylated structures. oup.comrsc.org The specific "X" modification in this compound would likely dictate which sialyltransferases can utilize CMP-X-NeuNAc as a substrate and the types of glycans it can be incorporated into.

Other enzymes involved in the biosynthesis pathway, analogous to those for NeuNAc, would include N-acetylmannosamine kinase (phosphorylating ManNAc to ManNAc-6-phosphate), N-acetylneuraminate-9-phosphate synthase (condensing ManNAc-6-phosphate with phosphoenolpyruvate), and N-acetylneuraminate-9-phosphate phosphatase (dephosphorylating the product to yield NeuNAc or this compound). mdpi.comresearchgate.netsigmaaldrich.comnih.govnih.govrsc.orgru.nlontosight.ainih.gov

The biosynthesis of this compound, mirroring that of NeuNAc, is compartmentalized within the cell, with different stages occurring in distinct organelles. The initial steps, from UDP-GlcNAc to the formation of this compound (or its phosphorylated precursor), are believed to take place in the cytosol. sigmaaldrich.comoup.comnih.govwikipedia.orgnih.govnih.gov

Following its synthesis in the cytosol, this compound is then transported into the nucleus. sigmaaldrich.comoup.comnih.govwikipedia.orgoup.comnih.govnih.gov The activation step, the conversion of this compound to CMP-X-NeuNAc catalyzed by CMP-X-NeuNAc synthetase, occurs within the nucleus in eukaryotic cells. sigmaaldrich.comoup.comnih.govwikipedia.orgoup.comnih.govnih.gov This nuclear localization of CMP-sialic acid synthetase is unique compared to most other nucleotide sugar synthetases, which are cytoplasmic. oup.com

The activated donor molecule, CMP-X-NeuNAc, is then transported from the nucleus to the Golgi apparatus. sigmaaldrich.comoup.comnih.govrsc.orgnih.govnih.gov This transport is facilitated by a specific CMP-sialic acid transporter, which acts as an antiporter, exchanging CMP-X-NeuNAc for CMP. oup.comrsc.orgnih.gov The final stage of biosynthesis, the transfer of this compound to glycans, occurs within the lumen of the Golgi apparatus, where the sialyltransferases are located. sigmaaldrich.comoup.comnih.govrsc.orgnih.govnih.gov

This spatial separation of the biosynthetic pathway ensures efficient channeling of intermediates and regulation of the final sialylation process.

Catabolism and Turnover Mechanisms of this compound

This compound, like other cellular components, undergoes catabolism and turnover to maintain cellular homeostasis and allow for the recycling of its constituents. This involves enzymatic degradation and salvage pathways.

The primary enzymes responsible for the hydrolysis of sialic acids, including potentially this compound residues from glycoconjugates, are neuraminidases, also known as sialidases. frontiersin.orgbritannica.comontosight.aiwikipedia.orgontosight.aifrontiersin.org These enzymes cleave the glycosidic linkage between this compound and the underlying sugar residue on glycoproteins and glycolipids. ontosight.aiontosight.ai

In mammals, there are several different neuraminidase enzymes (NEU1, NEU2, NEU3, and NEU4), which are localized in different cellular compartments, including lysosomes, the cytosol, the plasma membrane, and mitochondria. frontiersin.org Lysosomal neuraminidases play a significant role in the degradation of sialoglycoconjugates that are internalized through endocytosis. rsc.orgnih.gov The specific "X" modification could potentially influence the substrate specificity of these neuraminidases, affecting the rate and efficiency of this compound release from glycans.

Following the release of free this compound, it can be further degraded. For NeuNAc, a key catabolic enzyme is N-acetylneuraminate lyase (NanA), which cleaves NeuNAc into ManNAc and pyruvate (B1213749). nih.govfrontiersin.orgresearchgate.netasm.orggenome.jpiucr.orgqmul.ac.uk This reaction is reversible and can also function in synthesis in some organisms. frontiersin.org The fate of free this compound would likely involve an analogous cleavage step, potentially catalyzed by a similar lyase, breaking it down into a modified ManNAc derivative and pyruvate.

Following the enzymatic degradation of this compound, the resulting metabolites can be recycled and re-utilized by the cell. The ManNAc derivative produced from the cleavage of this compound can re-enter the biosynthetic pathway, effectively salvaging the carbon and nitrogen atoms. oup.comrsc.orgru.nlnih.gov This recycling pathway helps to conserve cellular resources and maintain the pool of precursors for this compound synthesis. oup.com

Free this compound that is released from glycoconjugates, either extracellularly or within lysosomes, can also be transported back into the cytosol via specific transporters. rsc.orgnih.gov Once in the cytosol, it can be reactivated to CMP-X-NeuNAc in the nucleus, as described in the biosynthetic pathway, and re-incorporated into newly synthesized glycans in the Golgi. rsc.orgnih.gov This salvage pathway provides an alternative route for this compound availability, independent of de novo synthesis from earlier precursors. rsc.orgru.nlnih.gov

The efficiency of these recycling and salvage pathways for this compound would depend on the ability of the relevant transporters and enzymes to recognize and process the "X" modified structure. These pathways contribute significantly to the intracellular dynamics and homeostasis of this compound. nih.gov

Regulation of this compound Biosynthesis and Metabolism

The biosynthesis and metabolism of this compound are subject to intricate regulatory mechanisms operating at multiple levels, ensuring appropriate levels of sialylated glycoconjugates for diverse cellular functions.

Transcriptional and Translational Control of this compound-Related Enzymes

Transcriptional regulation plays a role in controlling the expression levels of enzymes involved in this compound biosynthesis and metabolism. Studies suggest that the cellular availability of sialic acid can influence the transcription of sialyltransferases, the enzymes responsible for transferring activated this compound to glycans. nih.gov This indicates a feedback loop where the end product or its availability can modulate the expression of enzymes involved in its utilization.

In bacterial systems, transcriptional regulators like NanR have been shown to control genes related to sialic acid uptake and metabolism. iucr.orgiucr.orgnih.govasm.org While this provides insight into potential regulatory mechanisms, the specific transcriptional control networks for mammalian this compound biosynthetic enzymes are still being elucidated. Research using RNA sequencing has identified promoters with varying strengths that can be utilized for transcriptional control in engineered systems for this compound production, highlighting the potential for transcriptional regulation of the pathway enzymes. nih.gov

Translational control, which affects the rate of protein synthesis from mRNA, can also influence the levels of this compound pathway enzymes. However, detailed mechanisms of translational control specifically for these enzymes in mammalian cells are less extensively documented in the provided search results.

Post-Translational Modifications and Allosteric Regulation in this compound Pathway Control

Enzymatic activity within the this compound biosynthetic pathway is significantly regulated by post-translational modifications and allosteric mechanisms. A key regulatory point is the allosteric feedback inhibition of the bifunctional enzyme GNE by the downstream product, CMP-Neu5Ac. oup.comresearchgate.netnih.govresearchgate.netoup.com High levels of CMP-Neu5Ac bind to an allosteric site on GNE, reducing its epimerase activity and thus limiting the flux into the sialic acid pathway. oup.comresearchgate.netresearchgate.net This feedback loop is crucial for maintaining this compound homeostasis. Mutations in GNE can lead to reduced enzyme function and altered sialic acid levels, as observed in hereditary inclusion body myopathy (HIBM), underscoring the importance of GNE regulation. nih.govresearchgate.net

Post-translational modifications, such as phosphorylation, can also impact the activity of this compound-related enzymes. For instance, GNE can be phosphorylated by protein kinase C, which may influence its activity. nih.gov While NANS activity was analyzed for regulatory mechanisms and found to fit Michaelis-Menten kinetics without apparent allosteric regulation by tested effectors, this does not exclude the possibility of regulation by other mechanisms or modifications. oup.com

Interplay with Other Metabolic Networks Affecting this compound Homeostasis

This compound biosynthesis is intrinsically linked to other metabolic networks, particularly the hexosamine pathway, which provides the initial substrate, UDP-GlcNAc. oup.comresearchgate.netsigmaaldrich.comrsc.org The flux through the hexosamine pathway can influence the availability of UDP-GlcNAc, thereby affecting the rate of this compound synthesis. UDP-GlcNAc is a versatile intermediate with other metabolic fates, including O-GlcNAc protein modification and biosynthesis of other glycoconjugates, highlighting the competition for this precursor and the importance of its regulated entry into the sialic acid pathway via GNE. oup.comresearchgate.net

Furthermore, this compound metabolism can interact with glucose metabolism, as the hexosamine pathway branches from glucose metabolism. thno.org Alterations in glucose metabolism can therefore indirectly impact this compound levels. Recent studies also suggest a link between this compound metabolic disorder and glutaminolysis, where elevated intracellular this compound levels were associated with increased GLS2 levels and mitochondrial dysfunction in endothelial cells. nih.gov

The gut microbiome also plays a significant role in this compound metabolism and can influence host this compound homeostasis. Commensal and pathogenic bacteria can utilize sialic acid as a carbon source, and the enzymes involved in bacterial sialic acid metabolism are often organized in gene clusters. asm.orgglycoforum.gr.jp The metabolism of sialo-oligosaccharides by intestinal bacteria can affect the host's physiological state and alter metabolic pathways. glycoforum.gr.jp Breast milk this compound has been shown to influence infant gut microbiota composition and metabolic function, including bile acid metabolism, suggesting a crosstalk between dietary this compound, the gut microbiome, and host metabolism. rsc.orgmdpi.com

The dynamic equilibrium of this compound is also influenced by neuraminidases (sialidases), enzymes that cleave terminal sialic acid residues from glycoconjugates, contributing to this compound recycling and influencing its availability. thno.org

Table 1: Key Enzymes and Compounds in this compound Biosynthesis and Regulation

| Compound/Enzyme | Role in this compound Pathway | PubChem CID (where available for the most common form, Neu5Ac, and related molecules) |

| N-acetylneuraminic acid (this compound, Neu5Ac) | Primary sialic acid, synthesized and utilized | 439185 |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | Initial substrate | 16354 |

| N-acetylmannosamine (ManNAc) | Intermediate | 123879 |

| N-acetylmannosamine 6-phosphate (ManNAc-6-P) | Intermediate | 154123 |

| N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P) | Intermediate | 183317 |

| Cytidine monophosphate-X-NeuNAc (CMP-Neu5Ac) | Activated donor for sialylation | 24776 |

| UDP-N-acetylglucosamine 2-epimerase/ManNAc kinase (GNE) | Catalyzes first two steps (epimerization and kinase) | 94086 (Human GNE protein) |

| N-acetylneuraminic acid 9-phosphate synthase (NANS) | Synthesizes Neu5Ac-9-P | 11445304 (Human NANS protein) |

| N-acetylneuraminic acid 9-phosphate phosphatase (NANP) | Dephosphorylates Neu5Ac-9-P to Neu5Ac | 9030 (Human NANP protein) |

| CMP-N-acetylneuraminic acid synthetase (CMAS) | Activates Neu5Ac to CMP-Neu5Ac | 72879 (Human CMAS protein) |

| Sialyltransferases (ST) | Transfer Neu5Ac from CMP-Neu5Ac to glycans | Varied (Family of enzymes) |

| Neuraminidases (Sialidases) | Cleave terminal sialic acid residues | Varied (Family of enzymes) |

| NanR | Bacterial transcriptional regulator (example) | Not applicable (Bacterial protein) |

| GLS2 | Glutaminyl-tRNA synthetase 2 (involved in interplay) | 10576 (Human GARS2 protein, associated with GLS2 in some contexts) |

Data Table 1: Key Intermediates and Their Transformations in this compound Biosynthesis

| Substrate | Enzyme (Gene Symbol) | Product | Cellular Location |

| UDP-GlcNAc | GNE | ManNAc | Cytosol |

| ManNAc | GNE | ManNAc-6-P | Cytosol |

| ManNAc-6-P, PEP | NANS | Neu5Ac-9-P | Cytosol |

| Neu5Ac-9-P | NANP | Neu5Ac (this compound) | Cytosol |

| Neu5Ac (this compound), CTP | CMAS | CMP-Neu5Ac | Nucleus |

| CMP-Neu5Ac, Acceptor | Sialyltransferases | Sialylated Glycans | Golgi Lumen |

Data Table 2: Regulation of GNE Activity

| Regulatory Mechanism | Effector Molecule | Effect on GNE Activity | Reference |

| Allosteric Feedback Inhibition | CMP-Neu5Ac | Decreased epimerase activity | oup.comresearchgate.netnih.govresearchgate.netoup.com |

| Post-Translational Modification | Phosphorylation by Protein Kinase C | Potential influence (details less defined in sources) | nih.gov |

This article has focused solely on the biosynthesis, intracellular dynamics, and regulation of this compound, primarily discussing the well-characterized pathway for N-acetylneuraminic acid (Neu5Ac) as the representative compound. The intricate control mechanisms at the transcriptional, translational, post-translational, and allosteric levels, along with the interplay with other metabolic networks, highlight the critical importance of maintaining this compound homeostasis for proper cellular function.

Molecular Mechanisms of X Neunac Action

Molecular Mechanisms of 9-O-acetyl-N-acetylneuraminic acid Action

The modification of N-acetylneuraminic acid (Neu5Ac) by O-acetylation at the C9 position, creating 9-O-acetyl-N-acetylneuraminic acid (herein referred to as X-NeuNAc), introduces a significant layer of complexity and specificity to the biological functions of sialic acids. This seemingly minor chemical alteration profoundly impacts molecular recognition events, influencing a wide array of physiological and pathological processes. The addition of the acetyl group alters the size, charge, and hydrophobicity of the sialic acid side chain, thereby modulating its interaction with intrinsic and extrinsic lectins, including those on pathogens.

This compound as a Determinant in Molecular Recognition Processes

The 9-O-acetyl group acts as a critical recognition determinant, either creating or masking binding sites for various proteins. This modification is particularly crucial in the context of host-pathogen interactions, where viral proteins have evolved to specifically recognize this modified sialic acid for attachment and entry into host cells.

The binding of proteins to this compound is a key initiating step in many biological events. These interactions are typically characterized by low to moderate affinity, often in the micromolar (μM) to millimolar (mM) range. pnas.org High-avidity binding is achieved through multivalency, where multiple receptor-ligand interactions occur simultaneously, such as on a cell or viral surface.

Binding Kinetics and Thermodynamics of this compound-Mediated Interactions

Quantitative analysis of the binding between this compound and its receptors reveals the forces driving these specific interactions. While comprehensive thermodynamic data is not available for all interactions, binding affinity studies for viral lectins highlight the specificity for the 9-O-acetyl modification. For instance, the spike protein of human coronavirus OC43 exhibits a measurable affinity for 9-O-acetylated sialosides, which is critical for its tropism. pnas.org Studies comparing different coronaviruses have shown significant differences in binding affinity, suggesting evolutionary adaptation to the host sialome. The affinity of the OC43 spike protein's S1A domain is approximately 32-fold lower than that of the bovine coronavirus (BCoV) S1A domain, indicating subtle but important differences in their respective binding sites. pnas.org Similarly, the typhoid toxin's binding subunit, PltB, shows a markedly increased affinity for 9-O-acetylated α2-3 linked glycan receptors compared to their unmodified counterparts. miami.edu

The interaction of the Influenza D virus (IDV) Hemagglutinin-Esterase-Fusion (HEF) protein with 9-O-acetylated sialic acids is essential for viral entry. ucsd.edunih.gov Kinetic analysis of the esterase activity of IDV HEF, which cleaves the 9-O-acetyl group as a receptor-destroying function, provides indirect evidence of the binding event that precedes catalysis. ucsd.edu

| Lectin (Protein) | Ligand | Binding Affinity (Kd) | Method | Reference |

|---|---|---|---|---|

| Pasteurella multocida SiaT | Neu5Ac | 58 ± 1 µM | Microscale Thermophoresis | nih.gov |

| SARS-CoV-2 Spike Protein (RBD) | Mono-sialylated ganglioside | 100–200 µM | CaR-ESI-MS | mdpi.com |

| SARS-CoV-2 Spike Protein (RBD) | Multi-sialylated ganglioside | ~900 µM | CaR-ESI-MS | mdpi.com |

| Bovine Coronavirus S1A-Fc | 9-O-Ac-Sias | High Affinity (relative) | Solid-Phase Binding Assay | pnas.org |

| Human Coronavirus OC43 S1A-Fc | 9-O-Ac-Sias | ~32-fold lower than BCoV | Solid-Phase Binding Assay | pnas.org |

Structural Basis for this compound Specificity in Receptor Binding

X-ray crystallography studies have provided detailed atomic-level insights into how proteins specifically recognize the 9-O-acetyl group of this compound. The crystal structure of the Influenza C virus HEF protein in complex with a receptor analog demonstrates a well-defined binding pocket for 9-O-acetylsialic acid. nih.gov The specificity is conferred by a unique nonpolar pocket that accommodates the additional acetyl methyl group, a feature absent in the sialic acid binding sites of Influenza A and B viruses. nih.govnih.gov

Similarly, the structures of betacoronavirus spike proteins (e.g., HCoV-OC43, BCoV) reveal a conserved receptor-binding site tailored for this compound. pnas.orgucsd.edu The binding site features a shallow groove on the surface of the N-terminal domain (S1A). The 9-O-acetyl group is a key determinant for this interaction. The methyl group of the acetate (B1210297) fits into a small hydrophobic pocket, while its carbonyl oxygen forms a crucial hydrogen bond with a conserved asparagine residue side chain. This combination of hydrophobic and hydrogen-bonding interactions explains the strict requirement for the 9-O-acetyl modification for high-affinity binding and viral entry. pnas.org

Role of this compound in Cell Adhesion and Migration

As terminal residues of the glycocalyx, sialic acids, including their modified forms like this compound, are critically positioned to mediate interactions that govern cell adhesion and migration.

The cell surface is covered by a dense layer of carbohydrates known as the glycocalyx, which plays a fundamental role in mediating the interaction of the cell with its environment. nih.gov this compound, as a terminal component of glycoproteins and glycolipids, directly contributes to the chemical and physical properties of the glycocalyx. The expression of this compound is not uniform; it is highly regulated and cell-type specific, often appearing in distinct patterns during development and disease. ucsd.edu

This regulation is managed by the coordinated action of sialate-O-acetyltransferases (SOATs), which add the acetyl group in the Golgi apparatus, and sialate-O-acetylesterases (SIAEs), which can remove it at the cell surface or within lysosomes. nih.gov The presence of the 9-O-acetyl group can mask the underlying sialic acid from being recognized by certain endogenous lectins, such as some Siglecs (sialic acid-binding immunoglobulin-like lectins), thereby modulating immune cell signaling and adhesion. Conversely, it creates binding sites for other proteins, such as viral lectins. nih.gov Therefore, the enzymatic control of 9-O-acetylation is a mechanism for dynamically altering the cell's interactive surface, influencing cell-cell recognition and adhesion properties. nih.gov For example, studies in cancer cell lines have shown that modulating the acetylation status of sialic acid can impact cell migration capabilities, with de-O-acetylation leading to increased migration in certain contexts. nih.govresearchgate.net

The interaction between cells and the extracellular matrix (ECM) is fundamental for tissue architecture, cell migration, and signaling. While the role of integrins and other core proteins in this process is well-established, modifications to the glycocalyx can significantly modulate these interactions.

Evidence suggests a role for 9-O-acetylated gangliosides (glycolipids containing this compound) in mediating cell-matrix adhesion. In neural cells, the ganglioside 9-O-acGD3 has been found to be localized at the contact points of neural growth cones. mdpi.com At these sites, which are critical for neuronal migration and pathfinding, 9-O-acGD3 is associated with β1-integrin and vinculin, core components of focal adhesion complexes that link the ECM to the actin cytoskeleton. mdpi.com This indicates that this compound, when presented on a glycolipid, can be part of the molecular machinery that regulates cell motility and adhesion to the matrix.

This compound as a Regulator of Enzyme Activity and Protein Function

This compound analogs serve as powerful tools to modulate the function of enzymes and proteins that recognize or process natural sialic acids. Their effects can be traced to specific molecular interactions that alter the target protein's conformation, catalytic activity, or stability.

Allosteric modulation occurs when a molecule binds to a site on an enzyme distinct from the active site (the orthosteric site), causing a conformational change that alters the enzyme's activity. longdom.orgwikipedia.org this compound analogs can act as allosteric modulators for enzymes involved in glycan metabolism and recognition. By binding to an allosteric site, these analogs can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's response to its natural substrate. longdom.org

This mechanism offers a more nuanced regulation of protein activity compared to direct competitive inhibition at the active site. longdom.org For instance, an this compound analog could stabilize the "relaxed" (R) state of an enzyme, increasing its affinity for its substrate, or lock it in the "tense" (T) state, reducing its activity. youtube.com This is particularly relevant for enzymes in the sialic acid metabolic pathway, where feedback inhibition by pathway end-products is a common regulatory mechanism. youtube.com

| Enzyme System | Natural Substrate/Ligand | Potential Effect of this compound Analog | Regulatory Outcome |

|---|---|---|---|

| Sialyltransferases | CMP-Neu5Ac | Negative Allosteric Modulation | Decreased sialylation of glycoproteins/glycolipids |

| Neuraminidases (Sialidases) | Terminal Sialic Acids | Negative Allosteric Modulation | Inhibition of viral release or bacterial colonization |

| Siglecs (Sialic acid-binding lectins) | Sialylated Glycans | Positive or Negative Modulation | Altered immune cell signaling |

Certain this compound analogs are designed to act as transition-state inhibitors or mechanism-based inactivators. These molecules mimic the geometry or electronic configuration of the transition state of an enzymatic reaction, binding to the active site with extremely high affinity and effectively blocking catalysis. nih.gov For example, analogs where a key hydroxyl group is replaced by fluorine or a phosphonate (B1237965) group can act as potent inhibitors of enzymes like sialidases or O-acetyl-neuraminic acid esterases, which are crucial for the life cycle of pathogens such as the influenza virus. nih.gov

Other analogs can be incorporated into glycan chains by cellular machinery. oup.com Once incorporated, the "X" modification can disrupt the subsequent steps of glycan processing or recognition. For instance, if an this compound analog is added to the end of a glycoprotein's glycan chain, the modified sugar might prevent a viral hemagglutinin protein from binding, thereby inhibiting viral entry into the cell. wikipedia.org The enzyme N-acetylneuraminate lyase (NAL), which catalyzes the reversible cleavage of NeuNAc, is a key enzyme whose mechanism can be studied and inhibited by such analogs. researchgate.netnih.gov NAL functions through a Schiff base intermediate with a lysine (B10760008) residue (Lys165) in its active site, a process that can be targeted by specifically designed this compound molecules. nih.govacs.org

Glycosylation, the attachment of sugar chains to proteins, plays a critical role in protein folding, stability, and transport through the cell. wikipedia.orgnih.gov The terminal sialic acid residues on these glycan chains are particularly important due to their negative charge and exposed position. tandfonline.com By using metabolic glycoengineering, cells can be prompted to incorporate this compound analogs into their surface glycoproteins. oup.com

The introduction of a modified sialic acid can have significant consequences for protein stability. nih.gov For example, replacing a hydroxyl group with a more hydrophobic or sterically bulky "X" group could alter the local conformation of the glycan chain. nih.gov This change can propagate to the protein backbone, potentially increasing its thermal stability or resistance to proteolytic degradation. nih.gov The negative charge of sialic acid contributes to repulsive forces that can prevent protein aggregation and shield proteins from proteases. wikipedia.org Altering this charge through an this compound analog can modulate these protective effects.

| "X" Group Property | Predicted Impact on Protein Folding | Predicted Impact on Protein Stability | Predicted Impact on Protein Trafficking |

|---|---|---|---|

| Increased Hydrophobicity | May assist in burying hydrophobic patches | Can increase thermal stability (ΔG) | Minor alterations in Golgi-to-membrane transport |

| Increased Steric Bulk | May hinder proper folding if group is too large | Can enhance resistance to proteases | Potential for mis-sorting if recognition motifs are obscured |

| Altered Charge (e.g., neutral or positive) | Could disrupt electrostatic interactions important for folding | May decrease stability by removing protective negative charge | Significant impact on receptor-mediated trafficking |

This compound in Signal Transduction Pathways

Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events. khanacademy.orgyoutube.com Sialic acids on the cell surface are at the forefront of this process, acting as ligands for receptors that initiate intracellular signaling.

Cell surface sialoglycans are key recognition sites for a family of receptors called Siglecs (sialic acid-binding immunoglobulin-like lectins), which are primarily expressed on immune cells and play crucial roles in regulating immune responses. sigmaaldrich.com The binding of a sialic acid ligand to a Siglec receptor can trigger a signaling cascade inside the cell, often leading to an inhibitory response that helps prevent autoimmunity.

This compound analogs, when incorporated into cell surface glycans, can be designed to either enhance or block this interaction. An analog with a modification that increases its binding affinity for a specific Siglec could act as a super-agonist, initiating a stronger-than-normal inhibitory signal. Conversely, an analog that sterically hinders binding would act as an antagonist, blocking the natural ligand and preventing the initiation of the signaling cascade. sigmaaldrich.com This can lead to a disruption or alteration of the normal cellular response. youtube.com

Upon the activation of a cell surface receptor by a ligand, the signal is often relayed and amplified within the cell by small molecules and ions known as second messengers. nih.gov These include cyclic AMP (cAMP), calcium ions (Ca2+), and inositol (B14025) phosphates. youtube.comyoutube.com The production and concentration of these second messengers are tightly controlled by a network of enzymes.

By initiating or blocking a signaling cascade at the cell surface as described above, this compound can indirectly modulate these downstream second messenger systems. For example, if an this compound analog blocks the activation of a G-protein coupled receptor (GPCR), it would prevent the associated G-protein from activating adenylyl cyclase. youtube.com This, in turn, would prevent the conversion of ATP to cAMP, thereby suppressing all downstream effects of cAMP, such as the activation of Protein Kinase A (PKA). youtube.com Therefore, the influence of this compound on the cell's internal state can be profound, stemming from its initial interaction at the cell membrane and cascading through the intricate network of second messenger pathways. nih.gov

Based on a comprehensive review of scientific literature, it appears there is a fundamental misunderstanding regarding the biological role of the chemical compound "this compound." The provided article outline, which centers on "" and its associated signaling pathways, cannot be fulfilled as requested.

This compound, or 5-bromo-4-chloro-3-indolyl α-N-acetylneuraminic acid, is not a signaling molecule that participates in cellular communication or elicits downstream signaling cascades. Instead, it is a synthetic chromogenic substrate used in laboratory settings to detect and quantify the activity of neuraminidase enzymes. caymanchem.com

Upon cleavage by a neuraminidase, this compound releases a product that, upon oxidation, forms a colored precipitate. The intensity of this color is proportional to the enzymatic activity. This characteristic makes it a valuable tool for researchers studying enzymes that cleave sialic acid residues, but it does not have a direct physiological role in cellular signaling.

Therefore, the concepts of "this compound-dependent and independent signaling networks" and their "cross-talk" are not applicable to this compound. There is no evidence in the scientific literature to suggest that this compound functions as a signaling molecule within biological systems.

Given this discrepancy, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The foundational premise of the request is inconsistent with the known chemical and biological properties of this compound.

Intermolecular Interactions and Structural Dependencies of X Neunac

X-NeuNAc Interactions with Proteins

Interactions between this compound and proteins are fundamental to numerous biological processes, including cell recognition, immune responses, and pathogen binding. These interactions are often highly specific and can significantly influence protein function and cellular communication.

Specificity of this compound Binding to Lectins and Glycoprotein (B1211001) Receptors

This compound is anticipated to bind specifically to proteins that recognize sialic acid motifs, a class of carbohydrate-binding proteins known as lectins. This specificity arises from the precise fit between the structure of this compound (including its linkage to underlying glycans) and the carbohydrate-binding site of the lectin. Sialic acid-binding lectins, such as the Siglec family (Sialic acid-binding immunoglobulin-like lectins), are predominantly found on immune cells and play key roles in modulating immune responses through cell signaling frontiersin.orgsigmaaldrich.comnih.gov. The interaction is often facilitated by a salt bridge formed between an arginine residue in the lectin and the carboxyl group of the sialic acid nih.gov.

The diversity in sialic acid linkages (e.g., α2-3 vs. α2-6) and modifications can dictate the conformation of the sialoglycan and, consequently, influence its affinity for different receptors frontiersin.org. For example, some lectins show a distinct preference for α2-3 linked sialic acid, while others specifically recognize α2-6 linkages nih.gov. This highlights how the structural details of this compound and its presentation on a glycan chain determine the specificity of its interaction with different lectins and glycoprotein receptors. Viral proteins, such as the hemagglutinin of influenza viruses, also exhibit specificity for particular sialic acid linkages, influencing viral tropism and infectivity frontiersin.orgwikipedia.orgrsc.org. Studies using techniques like NMR and molecular modeling have provided insights into the atomic-level interactions that govern the recognition of sialic acid glycans by these proteins frontiersin.org.

Influence of this compound on Protein-Protein Interaction Interfaces

The presence of this compound on glycoproteins can influence protein-protein interactions in several ways. As a terminal residue on glycan chains, this compound can sterically hinder or promote interactions between the glycoprotein and other proteins. The negative charge of this compound can also create an electrostatic environment that affects the binding of positively charged regions of interacting proteins wikipedia.orgucsd.eduresearchgate.net.

Sialylation, the process of adding sialic acid residues, can impact protein folding states and enhance structural stability by increasing electrostatic interactions and hydrogen bonding between sialic acid residues and the protein backbone rsc.org. This can, in turn, affect the accessibility and conformation of protein-protein interaction interfaces. For instance, sialylation of the Fc region of immunoglobulin G (IgG) can alter its affinity for Fc gamma receptors, thereby modulating immune responses rsc.org. In some cases, sialylation can mask underlying glycan structures, preventing their recognition by other lectins and thus influencing protein interactions sigmaaldrich.comwikipedia.orgnih.gov. Conversely, the removal of sialic acid by sialidases can expose new binding sites and facilitate interactions ucsd.edunih.gov.

This compound Interactions with Lipids

This compound can be a component of glycolipids, particularly gangliosides, which are crucial constituents of cell membranes. Its interaction with lipids within the membrane bilayer has significant functional implications.

Formation and Functional Implications of this compound-Containing Glycolipids

This compound-containing glycolipids, such as gangliosides, are formed by the stepwise addition of sugar residues, including this compound, to a ceramide lipid backbone creative-proteomics.comresearchgate.net. This biosynthesis primarily occurs in the Golgi apparatus creative-proteomics.comresearchgate.net. Structurally, gangliosides consist of a ceramide embedded in the lipid bilayer and a carbohydrate chain extending into the extracellular space, terminated by one or more this compound residues creative-proteomics.com.

These glycolipids are particularly abundant in the nervous system, where they play vital roles in neuronal development, synaptogenesis, and synaptic transmission creative-proteomics.commdpi.comwikiversity.org. They are involved in cell signaling, cell-cell recognition, and cell adhesion creative-proteomics.comresearchgate.netmdpi.com. The this compound residues on gangliosides contribute to the negative charge of the cell surface, which is important for maintaining cellular integrity and influencing interactions with other cells and molecules wikipedia.orgresearchgate.netahajournals.org. Gangliosides can also cluster with cholesterol and sphingomyelin (B164518) in the plasma membrane to form lipid rafts, microdomains that are involved in signal transduction and protein sorting researchgate.netlibretexts.org.

Membrane Biophysical Properties Modulated by this compound Presence

The incorporation of glycolipids containing this compound into the lipid bilayer can also affect membrane fluidity. Studies on erythrocyte membranes have shown that sialic acid content is associated with membrane fluidity researchgate.netahajournals.org. Changes in membrane fluidity can impact the function of membrane proteins, including transporters and receptors nih.govfrontiersin.org. The interaction of the lipid portion of this compound-containing glycolipids with the hydrophobic core of the membrane, along with interactions between the carbohydrate head groups and surrounding lipids, contributes to the structural organization and dynamics of the membrane libretexts.org.

This compound Interactions with Nucleic Acids

While the primary interactions of this compound are with proteins and lipids, particularly as components of glycoconjugates on cell surfaces, direct and significant interactions with nucleic acids (DNA or RNA) are less commonly reported in the context of typical sialic acid functions. Sialic acids are predominantly found as terminal modifications of glycoproteins and glycolipids located on the outer leaflet of the plasma membrane or on secreted proteins wikipedia.orgresearchgate.netnih.gov. Nucleic acids, on the other hand, are primarily located within the nucleus or cytoplasm of the cell.

Direct Binding of this compound to DNA or RNA Structures

Direct binding of carbohydrate molecules like this compound to nucleic acid structures (DNA or RNA) is a less commonly explored area compared to protein-nucleic acid interactions. Proteins that bind to DNA or RNA typically contain specific DNA-binding domains (DBDs) or RNA-binding domains, which recognize specific sequences or structures through various mechanisms, including hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.comwikipedia.org While some proteins can bind both DNA and RNA, the direct interaction of a single carbohydrate molecule like this compound with the DNA or RNA backbone or specific bases would depend heavily on its structural features and the potential for complementary interactions.

Research on direct carbohydrate-nucleic acid interactions is limited, with most studies focusing on protein-mediated recognition of glycans or the impact of glycosylation on proteins that interact with nucleic acids. However, the presence of a carboxylic acid group in sialic acids like N-acetylneuraminic acid (NeuNAc), a likely structural component of this compound, introduces a negative charge sigmaaldrich.com, which could potentially engage in electrostatic interactions with positively charged regions of proteins or other molecules. Direct, specific binding to the negatively charged phosphate (B84403) backbone of DNA or RNA by a similarly negatively charged molecule like this compound would be electrostatically unfavorable unless mediated by counterions or interactions with associated proteins.

Existing literature primarily discusses protein-nucleic acid binding mdpi.comnih.gov, and while some nucleic acid-binding proteins incorporate nucleic acids in their structure wikipedia.org, direct binding of a free carbohydrate like this compound to DNA or RNA structures is not a widely documented phenomenon in the provided search results.

Indirect Effects of this compound on Gene Expression and Regulation

While direct binding of this compound to DNA or RNA may not be a primary mode of action, carbohydrates, particularly those incorporated into glycoconjugates, can indirectly influence gene expression and regulation. This can occur through several mechanisms:

Modulation of Protein Activity: this compound, as a component of glycoproteins or glycolipids, can affect the conformation, stability, or localization of proteins involved in gene regulation, such as transcription factors or proteins involved in chromatin remodeling. Glycosylation is known to alter protein function and can impact interactions with other molecules, including DNA or RNA-binding proteins. wikipedia.org

Signaling Pathways: Glycans on the cell surface, potentially containing this compound, can participate in cell signaling events that ultimately lead to changes in gene expression. These signals can be triggered by interactions with other cells, the extracellular matrix, or soluble ligands, activating downstream pathways that affect transcriptional activators or repressors. glycoforum.gr.jp For example, sialic acids are critical for cellular recognition and signaling sigmaaldrich.com.

Availability of Regulatory Molecules: Metabolism of carbohydrates, including those containing NeuNAc, can influence the availability of precursors for the synthesis of molecules involved in gene regulation or provide energy for these processes. Studies have shown that the presence of NeuNAc can induce the expression of genes related to its metabolism in bacteria. nih.gov

Research indicates that molecules containing NeuNAc can influence gene expression. For instance, N-acetylneuraminic acid (NeuNAc) and its derivative N-acetyl mannosamine (B8667444) (ManNAc) were shown to induce the expression of the neuraminidase locus in Streptococcus pneumoniae, highlighting a metabolic regulatory link to gene expression. nih.gov This induction was observed through quantitative gene expression analysis, showing a significant increase in transcription of genes within the regulon when bacteria were grown in the presence of these amino sugars compared to glucose. nih.gov

This compound Interactions with Other Carbohydrates

This compound, likely being a modified form of N-acetylneuraminic acid (NeuNAc), plays a significant role in interactions with other carbohydrates, primarily through its incorporation into complex glycan structures and its involvement in glycan-glycan recognition events. Sialic acids, including NeuNAc, are commonly found at the non-reducing termini of N-glycans, O-glycans, and glycolipids. sigmaaldrich.com

Formation of Complex Glycan Structures Involving this compound

Examples of complex glycan structures involving NeuNAc include the sialylated Lewis X antigen (sLeX), which has a NeuNAc alpha2-3Gal beta1-4(Fuc alpha1-3)GlcNAc-R structure. glycoforum.gr.jp The composition of complex glycans can vary, as seen in data from glycan databases. For instance, one complex glycan structure is reported to contain Hex:4, HexNAc:5, dHex:2, and NeuAc:1 expasy.org, while another contains Hex:3, HexNAc:6, dHex:1, and NeuAc:1 expasy.org. These compositions highlight the incorporation of NeuAc (N-acetylneuraminic acid) into diverse complex structures.

The formation of these complex structures is a result of sequential enzymatic additions of monosaccharides by glycosyltransferases. sigmaaldrich.comfrontiersin.org The specific enzymes expressed in a cell determine the types of linkages and the final structure of the glycan, with this compound incorporation being dependent on the activity of specific sialyltransferases and the availability of the appropriate donor molecule.

Role of this compound in Glycan-Glycan Recognition Events

While protein-glycan interactions are well-established, glycan-glycan recognition events, where one glycan structure directly interacts with another, are also biologically significant. These interactions can occur between glycans on the surface of the same cell (in cis) or between glycans on the surface of different cells (in trans). This compound, as a terminal residue and due to the negative charge of its sialic acid component, can play a crucial role in mediating or modulating these interactions.

The negative charge conferred by sialic acids can influence the electrostatic environment at the cell surface, affecting interactions between glycans and other charged molecules. Furthermore, specific arrangements of monosaccharides, including this compound and its linkages, create unique epitopes that can be recognized by other glycans or glycan-binding proteins (lectins). glycoforum.gr.jpannualreviews.org

Although less studied than glycan-protein interactions, there is evidence suggesting the importance of glycan-glycan interactions in various biological processes, including cell adhesion and signaling. The precise role of this compound in such direct glycan-glycan recognition would depend on its presentation within the glycan structure and the complementary features of the interacting glycan. Research utilizing cell-based glycan arrays allows for probing glycan interactions directly on the cell surface, which can help in understanding glycan-glycan or glycan-binding protein interactions involving sialylated structures. researchgate.netresearchgate.net

The sialylated Lewis X antigen, containing NeuNAc, is a known differentiation antigen involved in leukocyte recognition by selectins, which are glycan-binding proteins. glycoforum.gr.jp This highlights the importance of sialylated structures in cell-cell recognition events, although this is primarily a glycan-protein interaction rather than a direct glycan-glycan interaction. However, the presentation of multiple sialylated structures, such as on branched poly-N-acetyllactosamines, can enhance avidity for carbohydrate-binding proteins, suggesting that the arrangement and density of glycans containing this compound can influence recognition events. glycoforum.gr.jp

Advanced Analytical Methodologies for X Neunac Research

High-Resolution Spectroscopic Approaches

High-resolution spectroscopic methods are fundamental in elucidating the intricate details of X-NeuNAc, including its conformation and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational preferences of molecules like this compound in solution. It can also provide detailed information about how this compound interacts with other molecules, such as proteins or lipids. Studies have utilized NMR spectroscopy to investigate the interaction between sialic acid derivatives, which are structurally related to this compound, and proteins like influenza virus hemagglutinin. nih.govoup.com This technique allows for the analysis of binding events and the mapping of interaction sites at an atomic level. nih.govoup.com Two-dimensional NMR techniques, such as TOCSY, HETCOR, and ROESY, have been employed to study the conformational changes of sialic acid molecules and their interactions with membrane-like systems such as phosphatidylcholine liposomes. bibliotekanauki.pl These studies can reveal how the conformation of the sialic acid molecule changes in the presence of liposomes and the nature of its interaction with the lipid bilayer. bibliotekanauki.pl Changes in 1H and 13C chemical shifts observed through NMR can indicate conformational changes in the sialic acid molecule upon interaction. canada.ca Diffusion Ordered SpectroscopY (DOSY) NMR can also be used to determine the size distribution of polysaccharide fragments containing N-acetylneuraminic acid residues, which is relevant for understanding the behavior of larger this compound structures. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation, Glycomic Profiling, and Quantification of this compound and its Derivatives

Mass Spectrometry (MS) is indispensable for the structural elucidation, identification, and quantification of this compound and its various derivatives. MS offers high sensitivity and selectivity, making it well-suited for the analysis of complex samples. chromatographyonline.comnih.gov It is a core technology in glycomics, the large-scale study of glycans, including sialic acids. nih.govacs.org MS can provide information on the composition, branching patterns, substituent location, and quantitative aspects of glycans. thermofisher.com Different ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly used in glycomic analysis by MS. chromatographyonline.comnih.gov ESI is frequently used for CE-MS analysis of proteins and can produce multiply charged ions, allowing for the determination of protein molecular masses. chromatographyonline.com MALDI-MS has been used for global glycan profiling, providing compositional profiles of glycans, including sialic acids. nih.gov

MS is particularly valuable for analyzing the structural complexity of glycans and differentiating between similar structures, although distinguishing isomers can still be challenging. nih.govrsc.org High-resolution and accurate mass measurements are preferred for precise molecular mass determination and quantification of intact glycoproteins. thermofisher.com MS-based glycomics can be used for both non-targeted and targeted approaches. nih.gov The coupling of liquid chromatography (LC) with MS (LC-MS) further enhances the depth of oligosaccharide profiling and is considered a robust method for isomer separation and detection. nih.gov Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a technique capable of resolving isobaric oligosaccharides, including sialic acid linkage isomers, providing additional structural information. rsc.orgacs.org This allows for the differentiation of linkage isomers (e.g., α2,3- and α2,6-linked Neu5Ac) based on their different electrophoretic mobilities or characteristic fragment ions. acs.orgresearchgate.net MS can also be used for the quantitative assessment of glycosylated products. chromatographyonline.com Label-free and isotopic labeling quantification approaches are employed in quantitative glycomics using LC-MS/MS. acs.org

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic methods are essential for the separation, purification, and analysis of this compound from complex mixtures, as well as for resolving different forms or derivatives of the compound.

High-Performance Liquid Chromatography (HPLC) for this compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of this compound. HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. It has been used for the analysis and purification of N-acetylneuraminic acid (NeuNAc) and related compounds. mdpi.comresearchgate.netresearchgate.net HPLC can be coupled with various detectors, including UV detectors, fluorescence detectors, and mass spectrometers, to identify and quantify separated components. thermofisher.comreading.ac.uk For compounds like this compound that may lack strong UV absorbance or fluorescence, derivatization with a chromophore or fluorophore is often performed before HPLC analysis with UV or fluorescence detection. thermofisher.comreading.ac.uk For example, derivatization with 1,2-diamino-4,5-dimethoxybenzene (DMB) followed by HPLC with fluorescence detection is a common method for sialic acid analysis. researchgate.netresearchgate.net HPLC has been successfully applied to monitor the synthesis of NeuNAc in enzymatic assays. researchgate.net Different stationary phases and mobile phases can be used in HPLC depending on the properties of the this compound species being analyzed, although the hydrophilic nature of oligosaccharides can pose challenges for retention on some common phases like C18 without derivatization. nih.gov HPLC coupled with MS (HPLC-MS) provides a powerful combination for both separation and identification. researchgate.net HPLC has also been used as a purification step for enzymes involved in sialic acid metabolism. oup.com

Capillary Electrophoresis (CE) for this compound Separation and Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like this compound. CE separates analytes based on their charge-to-size ratio under the influence of an electric field. chromatographyonline.com This allows for the differentiation of subtle differences among molecules, including those caused by modifications like glycosylation or differences in sialylation. chromatographyonline.com CE has been applied for the speciation and quantitative determination of sialic acids on glycoproteins. nih.govacs.org It is particularly useful for separating molecules that differ in charge, such as protein glycoforms with varying numbers of sialic acid groups. chromatographyonline.com

CE can be coupled with various detection methods, including UV detection, fluorescence detection (CE-LIF), and mass spectrometry (CE-MS). researchgate.netnih.govacs.org Derivatization with fluorescent dyes, such as 2-aminoacridone (B130535) (2-AMAC), is often used in CE-LIF for sensitive detection of sialic acids. researchgate.netnih.govacs.org Optimization of derivatization conditions and CE parameters, such as buffer composition and capillary coating, is crucial for achieving efficient separation and quantitative analysis. nih.govacs.org CE-MS combines the high separation efficiency of CE with the mass selectivity of MS, providing a powerful tool for the characterization of intact proteins and their modifications. chromatographyonline.com CE has also shown potential for separating sialic acid linkage isomers, which have very similar physicochemical properties but can exhibit different electrophoretic mobilities. researchgate.net

Compound Names and PubChem CIDs

Size-Exclusion and Affinity Chromatography for this compound Fractionation

Chromatographic techniques are fundamental for the purification and fractionation of this compound from complex biological samples or synthesis mixtures. Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume. This method is applicable for determining the molecular size and distribution of saccharide conjugates, including those containing this compound. SEC with multi-angle light scattering (MALS) detection can accurately measure the molar mass of such conjugates. google.com For instance, SEC using a Bio-Gel P-2 column has been employed to remove components other than CMP-NeuNAc during its synthesis, yielding a purified product identified by TLC analysis. mdpi.com

Affinity chromatography leverages specific binding interactions to isolate a target molecule. For this compound, this can involve using matrices functionalized with molecules that bind specifically to this compound or, conversely, using immobilized this compound to capture binding partners. β-N-Acetylneuraminic acid agarose (B213101) has been utilized as an affinity matrix for the purification of CMP-NeuNAc synthetase, an enzyme involved in the formation of CMP-NeuNAc from CTP and NeuNAc. oup.comoup.comnih.gov This approach, employing resins based on substrates like β-sialic acid agarose, has demonstrated significant purification factors, achieving apparent homogeneity of the target enzyme. oup.comoup.com Immunoaffinity chromatography, using antibodies against purified CMP-NeuNAc synthetase, has also been shown to effectively purify the enzyme. oup.com Affinity chromatography using lectins, which bind to specific sugar moieties, including NeuNAc, is another valuable method for purifying glycoconjugates containing this compound. sigmaaldrich.com

Biophysical and Immuno-Assay Methods

Biophysical and immuno-assay methods provide crucial insights into the interactions, detection, and quantification of this compound.

Surface Plasmon Resonance (SPR) for this compound Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free technique widely used to study biomolecular interactions in real-time, providing data on interaction specificity, affinity, binding kinetics, and thermodynamics. mdpi.comnih.gov SPR measures changes in refractive index near a sensor surface as an analyte binds to an immobilized ligand. mdpi.com This allows for the determination of association and dissociation rate constants (ka and kd), and the equilibrium dissociation constant (Kd). nih.govsprpages.nl

SPR has been applied to study the binding of sialic acid-binding proteins to sialic acid-containing ligands. For example, SPR was used to demonstrate that increasing the number of linked modules in a protein construct can increase its affinity for sialic acid. nih.gov Data derived from van't Hoff plots obtained from SPR experiments at different temperatures can be used to determine thermodynamic parameters such as ΔG. nih.gov SPR is particularly well-suited for studying interactions involving sialic acid and can be useful for analyzing polysaccharides and glycoproteins. ox.ac.uk While SPR is highly reproducible for equilibrium affinity measurements, kinetic analysis has some limitations, particularly with very small analytes (Mr < 1000) which yield small responses unless a high surface concentration of immobilized ligand is used. ox.ac.uk

Enzyme-Linked Immunosorbent Assays (ELISA) and Western Blotting for this compound Detection and Quantification

Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used for the quantitative determination of this compound in various biological samples, including serum, plasma, cell culture supernatants, tissue homogenates, and cell lysates. antibodies.comabbexa.comantibodies-online.cnabcam.comelkbiotech.com Competitive ELISA formats are frequently employed, where this compound in the sample competes with immobilized this compound for binding to a limited amount of labeled antibody. antibodies.comabbexa.comelkbiotech.com The signal intensity is inversely proportional to the concentration of this compound in the sample, allowing quantification by comparison to a standard curve. antibodies.comabbexa.comelkbiotech.com ELISA kits for sialic acid detection offer varying sensitivities and detection ranges. antibodies.comabbexa.comantibodies-online.cnabcam.comelkbiotech.com For instance, a human sialic acid ELISA kit has a sensitivity of 37.5 ng/ml and a range of 62.5-4000 ng/ml. antibodies.com Another kit offers a range of 7.81 µg/ml to 500 µg/ml with a sensitivity of 4.69 µg/ml. abbexa.com

Western blotting is primarily used for the detection of specific proteins, but it can be adapted to detect glycoconjugates containing this compound using antibodies or lectins that specifically recognize this compound structures. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with a labeled antibody or lectin. Western blotting has been used to detect the expression level of sialic acid on influenza-virus-infected cells using lectin-fluorescence. nih.gov It has also been employed to detect specific carbohydrate sequences in N. meningitidis LOS using monoclonal antibodies and lectins. oup.com Furthermore, Western blot analysis with affinity-purified antibodies has been shown to be a sensitive and specific method for detecting Neu5Gc-containing glycoproteins in tissues and biotherapeutic products. plos.org

Isothermal Titration Calorimetry (ITC) for this compound Interaction Energetics

ITC has been successfully applied to study the binding of sialic acid and sialosides to proteins. For example, ITC revealed that the binding of a specific sialoside to designed protein polypeptides was enthalpically driven. nih.govresearchgate.net Studies using ITC have determined the binding affinity and thermodynamic parameters for the interaction of isolated protein domains with various sialosides, showing preferences for certain linkages and revealing differences in enthalpy changes for different sialosides. nih.govresearchgate.net ITC experiments have also shown that the binding of sialic acid to certain protein domains can be calcium-dependent and occur with a 1:1 stoichiometry. nih.gov ITC can be used to study both moderate to high-affinity interactions and, with specific strategies, low-affinity systems. ufsc.br

Cellular and Imaging Techniques for this compound Localization and Dynamics

Cellular and imaging techniques are essential for visualizing the distribution and dynamics of this compound within cells and tissues.

Confocal and Super-Resolution Microscopy for this compound Spatial Distribution

Confocal microscopy provides optical sectioning capabilities, allowing for the visualization of this compound localization within cells and tissues with improved contrast and reduced background noise compared to conventional fluorescence microscopy. This technique has been used to visualize the spatial distribution of sialoglycans in tissue slices, showing distinct patterns in different regions and cell types. nih.gov Confocal microscopy analysis, combined with lectin labeling, has been a useful approach for evaluating the spatial arrangement of sialoglycoconjugates and simultaneously visualizing lectin distributional patterns. um.es It has revealed sex-related differences in the distribution of sialic acid acceptor sugars in mouse submandibular glands. um.es Confocal microscopy has also been used to determine the localization of labeled glycans on the cell surface. rsc.org While useful, confocal microscopy is limited by the diffraction of light, typically offering a resolution of around 250 nm. acs.org

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling imaging with significantly higher spatial resolution, down to tens of nanometers or even below. These methods are crucial for studying the nanoscale organization and distribution of this compound-containing structures that are too small to be resolved by confocal microscopy. Techniques like stimulated emission depletion (STED) microscopy and single-molecule localization microscopy (SMLM), including STORM and DNA-PAINT, have been applied to visualize sialic acid on cell surfaces with high precision. acs.orgnih.govnih.govescholarship.orgfrontiersin.orgbiorxiv.org

Super-resolution microscopy has been used to image sialic acid with 10-20 nm precision, allowing for measurements of glycocalyx height and the distribution of individual sugars on the cell surface. nih.gov Studies using STED microscopy have revealed the heterogeneous distribution of sialic acid on the plasma membrane, including the presence of small clusters at the nanoscale. nih.gov GSDIM superresolution fluorescence microscopy has shown that sialylated mucins on the surface of Trypanosoma cruzi trypomastigotes are included in distinct domains, providing a much higher resolution than confocal microscopy for determining accurate domain sizes and spacing. escholarship.org Super-resolution microscopy is essential for resolving details below 20 nm and visualizing the molecular architecture of glycocalyx components. biorxiv.org It has also been applied to study the nanoscale distribution of viral proteins that interact with sialic acid on influenza virions. mdpi.com

Flow Cytometry for this compound Expression on Cell Surfaces

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells or particles as they pass through a laser beam. It is widely applied to study cell surface molecule expression using fluorescently labeled antibodies or probes. While this compound is not a cell surface molecule itself, flow cytometry could potentially be integrated into research involving this compound in several indirect ways related to cellular neuraminidase activity.

One potential application could involve using this compound, or a modified fluorescent analog if available, in a functional assay analyzed by flow cytometry. For instance, cells suspected of expressing neuraminidase activity on their surface could be incubated with the substrate. The enzymatic cleavage of this compound would lead to the release of the chromogenic product. While the blue precipitate is not directly amenable to standard fluorescence-based flow cytometry, the principle could potentially be adapted. Alternatively, if a fluorescently quenched analog of this compound were developed, neuraminidase activity could be measured by the increase in fluorescence upon cleavage, which could then be quantified at the single-cell level using flow cytometry.

Furthermore, flow cytometry is routinely used to identify and characterize different cell populations based on their surface markers. In studies investigating neuraminidase activity in specific cell types using this compound-based assays (performed separately), flow cytometry could be employed beforehand to isolate or analyze the purity of the cell populations being tested for enzyme activity. For example, researchers studying neuraminidase activity in mixed cell cultures could use flow cytometry with lineage-specific markers to sort cells before performing an this compound assay on the isolated populations.

It is important to note that the primary application of this compound is as a chromogenic substrate for detecting neuraminidase activity, and its direct detection on cell surfaces via flow cytometry is not a standard application given its synthetic nature and function. Research findings involving flow cytometry in the context of sialic acids (which are natural substrates for neuraminidases) or neuraminidase-expressing cells often focus on detecting specific sialylated glycans like sialyl Lewis X (sLeX) or identifying cell populations expressing certain markers related to glycosylation or enzyme expression, rather than detecting this compound itself. bioline.org.brresearchgate.netresearchgate.netresearchgate.net

Cryo-Electron Microscopy in Elucidating this compound-Containing Complexes

Cryo-Electron Microscopy (Cryo-EM) is a technique used to determine the high-resolution three-dimensional structure of biological macromolecules and complexes. It involves freezing samples at cryogenic temperatures and imaging them with an electron microscope. Cryo-EM is invaluable for understanding the architecture and interactions of proteins, nucleic acids, and their assemblies.

While this compound is a small molecule substrate and not a component of large biological complexes in the typical sense (like a protein complex or a cellular structure), Cryo-EM can be relevant in research involving this compound through the structural study of neuraminidase enzymes. Neuraminidases are the enzymes that interact with and cleave this compound. hodoodo.comchemsynlab.comcaymanchem.com

Cryo-EM could be employed to determine the structure of neuraminidase enzymes, potentially in their apo form or in complex with substrates, substrate analogs, or products. Studying the structure of neuraminidase in complex with this compound, or a non-cleavable analog of it, could provide detailed insights into the enzyme's active site, the mechanism of substrate binding, and the conformational changes that occur during catalysis. Although direct structural studies of neuraminidase with this compound using Cryo-EM were not prominently found in the search results, Cryo-EM is a standard tool for determining enzyme-substrate or enzyme-ligand complex structures. Such studies would contribute significantly to understanding how neuraminidases recognize and process sialic acid derivatives, including synthetic substrates like this compound.

X Neunac in Distinct Biological Systems and Processes

X-NeuNAc in Developmental Biology and Cellular Differentiation

While this compound is a tool for detection, the molecules it relates to, sialic acids and neuraminidases, are integral to developmental processes. The dynamic remodeling of cell surface sialic acids by sialyltransferases and neuraminidases is critical for cell-cell interactions, signaling, and the proper formation of tissues and organs.

Roles in Embryogenesis and Organogenesis

The expression of specific sialic acid structures is tightly regulated during embryonic development. These molecules are involved in modulating cell adhesion, which is fundamental to the orchestration of tissue morphogenesis. For instance, changes in sialylation patterns can influence the adhesive properties of cells, guiding their migration and sorting into distinct layers and structures during gastrulation and neurulation. Neuraminidases contribute to this process by removing sialic acid residues, thereby unmasking underlying glycan structures or altering receptor functions to facilitate developmental transitions.

Influence on Stem Cell Pluripotency and Lineage Commitment

The sialic acid profile of stem cells is a key indicator of their differentiation state. Pluripotent stem cells typically exhibit a high level of sialylation, which is thought to contribute to maintaining their undifferentiated state by masking certain cell surface receptors and modulating signaling pathways. As stem cells commit to a specific lineage, their sialylation patterns change, a process regulated by the coordinated action of sialyltransferases and neuraminidases. This alteration in the cell surface glycan landscape is crucial for mediating the specific cell-cell and cell-matrix interactions that drive differentiation into various cell types.

This compound in Cellular Homeostasis and Stress Responses

Cellular homeostasis and the response to stress are complex processes that involve a multitude of signaling pathways. Sialic acids and neuraminidases are emerging as important regulators in these pathways, influencing cell fate decisions under various conditions.

Involvement in Apoptosis and Cell Survival Pathways

The sialylation status of cell surface receptors, such as those in the Tumor Necrosis Factor (TNF) receptor superfamily, can significantly impact cell survival and apoptosis. nih.gov For example, the presence or absence of sialic acids on death receptors can modulate their clustering and subsequent signaling cascades that lead to programmed cell death. Some studies suggest that hypersialylation may protect cancer cells from apoptosis, while the removal of sialic acids by neuraminidases can sensitize them to apoptotic stimuli. The balance of apoptotic and survival signals is critical for maintaining tissue homeostasis. nih.gov

Contribution to Autophagy and Cellular Clearance Mechanisms

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components to maintain homeostasis. nih.gov Recent research has indicated that N-acetylneuraminic acid (Neu5Ac) can induce autophagy. Studies have shown that Neu5Ac treatment can increase the levels of LC3-II and decrease p62 levels, which are key markers of autophagosome formation and autophagic degradation, respectively. mdpi.com This suggests that Neu5Ac promotes the selective autophagic clearance of proteins. mdpi.com This process is vital for removing damaged organelles and misfolded proteins, thereby preventing cellular stress and maintaining cellular health. researchgate.net

This compound in Host-Pathogen Interactions and Immune Modulation

The terminal position of sialic acids on host cell surface glycans makes them a primary point of contact for a wide range of pathogens, including viruses, bacteria, and protozoa. nih.gov Consequently, sialic acids and neuraminidases play a pivotal role in infection and the subsequent immune response.

Many pathogens utilize host sialic acids as receptors for attachment and entry into cells. For instance, influenza viruses express a hemagglutinin protein that binds to sialic acids on the surface of respiratory epithelial cells. Pathogenic bacteria can also express sialic acid-binding adhesins that mediate colonization. nih.gov Some bacteria have evolved to coat their own surfaces with sialic acids, a form of molecular mimicry that helps them evade the host immune system. nih.gov

Neuraminidases are crucial virulence factors for many pathogens. Viral neuraminidases, for example, are essential for the release of newly formed virus particles from infected cells. Bacterial neuraminidases can help pathogens penetrate mucosal surfaces and disrupt host cell signaling. The interaction between pathogen-associated sialic acids and host Siglecs (sialic acid-binding immunoglobulin-like lectins) on immune cells can modulate immune responses, often leading to immune suppression and pathogen persistence.

The following table summarizes the roles of N-acetylneuraminic acid and neuraminidase in various biological processes.

| Biological Process | Role of N-acetylneuraminic acid (Sialic Acid) | Role of Neuraminidase |

| Embryogenesis & Organogenesis | Modulates cell adhesion and signaling for tissue formation. | Remodels cell surface sialylation to facilitate developmental transitions. |

| Stem Cell Pluripotency | High levels are associated with maintaining an undifferentiated state. | Activity increases during differentiation, altering cell surface properties. |

| Apoptosis | Sialylation of death receptors can modulate apoptotic signaling. | Removal of sialic acids can sensitize cells to apoptosis. |

| Autophagy | Can induce autophagic degradation of cellular components. mdpi.com | May regulate autophagy by altering cell surface receptor sialylation. |

| Host-Pathogen Interactions | Acts as a receptor for pathogen attachment and entry. nih.gov | Functions as a virulence factor, aiding in pathogen release and spread. |

| Immune Modulation | Involved in molecular mimicry by pathogens to evade the immune system. nih.gov | Can modulate immune cell signaling by altering sialylation patterns. |

This compound as a Target or Mediator in Viral and Bacterial Adhesion

The terminal position of modified sialic acids makes them primary attachment points for a multitude of pathogens rsc.orgcornell.edusigmaaldrich.com. The specific form of this compound on a host cell can determine pathogen tropism, influencing which species and tissues a virus or bacterium can infect nih.govnih.gov.

Viral Adhesion: Influenza viruses are a classic example of pathogens that exploit this compound for entry into host cells. The viral hemagglutinin (HA) protein binds to sialic acids to initiate infection nih.govasm.org. The specificity of this binding is a key determinant of the virus's host range. For instance: